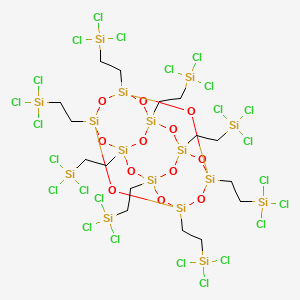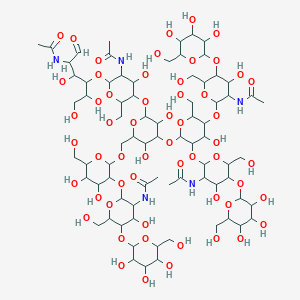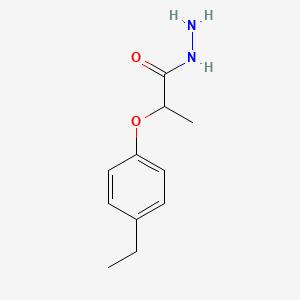
Acid green 22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Green 22, also known as Acid Brilliant Green BS, is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are primarily used for dyeing protein fibers such as wool, silk, and nylon. This compound is known for its vibrant green color and is widely used in various industries, including textiles, cosmetics, and biological staining .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Green 22 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments to facilitate the diazotization process. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under acidic conditions to form the dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through recrystallization or other purification techniques to remove any impurities .
化学反应分析
Types of Reactions: Acid Green 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation Products: Various oxidation products can be formed depending on the oxidizing agent and reaction conditions.
Reduction Products: The leuco form of this compound is a major product of reduction reactions.
Substitution Products: The specific products depend on the nature of the substituent and the reaction conditions.
科学研究应用
Acid Green 22 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetics industry for coloring products
作用机制
The mechanism of action of Acid Green 22 involves its interaction with specific molecular targets. In biological staining, the dye binds to cellular components, allowing for visualization under a microscope. The binding is often facilitated by electrostatic interactions between the negatively charged dye molecules and positively charged cellular structures. In industrial applications, the dye molecules interact with the fibers through similar electrostatic interactions, ensuring strong and durable coloration .
相似化合物的比较
- Acid Green 16
- Acid Green 25
- Acid Green 27
Comparison: Acid Green 22 is unique in its vibrant green color and its specific applications in biological staining and textile dyeing. Compared to other similar compounds, this compound offers superior lightfastness and color stability, making it a preferred choice in various industries. Its chemical structure also allows for versatile modifications, enabling its use in a wide range of applications .
属性
CAS 编号 |
5863-51-4 |
|---|---|
分子式 |
C39H38ClN2NaO6S2 |
分子量 |
753.3 g/mol |
IUPAC 名称 |
sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H39ClN2O6S2.Na/c1-5-41(25-29-11-9-13-33(23-29)49(43,44)45)31-17-19-35(27(3)21-31)39(37-15-7-8-16-38(37)40)36-20-18-32(22-28(36)4)42(6-2)26-30-12-10-14-34(24-30)50(46,47)48;/h7-24H,5-6,25-26H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
InChI 键 |
AYQGOOLZDOHXAY-UHFFFAOYSA-M |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |
手性 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=CC=C5Cl)C.[Na+] |
规范 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |
Key on ui other cas no. |
5863-51-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Chloro-benzo[e][1,3]thiazin-4-one](/img/structure/B1609091.png)
